1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the triazole ring:
Formation of the hydrazide linkage: This step involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
Final condensation: The final step involves the condensation of the intermediate with pyridine-4-carbaldehyde under reflux conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxadiazole derivatives, while reduction may yield hydrazine derivatives.
Scientific Research Applications
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used as a probe to study various biological pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting cellular processes: Interfering with processes such as DNA replication, protein synthesis, or cell signaling.
Comparison with Similar Compounds
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can be compared with other similar compounds, such as:
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBOHYDRAZIDE
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(4-(BENZYLOXY)-2-BROMO-6-METHOXYPHENYL)METHYLIDENE]-4-(1-PYRROLIDINYLMETHYL)-1H-1,2,3-TRIAZOLE-5-CARBOHYDRAZIDE
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical properties
Properties
Molecular Formula |
C12H11N9O2 |
---|---|
Molecular Weight |
313.28 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-pyridin-4-ylmethylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C12H11N9O2/c1-7-9(16-20-21(7)11-10(13)18-23-19-11)12(22)17-15-6-8-2-4-14-5-3-8/h2-6H,1H3,(H2,13,18)(H,17,22)/b15-6+ |
InChI Key |
UBRMKYYOEIYJDU-GIDUJCDVSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=NC=C3 |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=NC=C3 |
Origin of Product |
United States |
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